molecular formula C21H16N4O2 B609962 4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine

货号: B609962
分子量: 356.4 g/mol
InChI 键: HWAIAGZSWHOLLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-06256142 是一种有效的、选择性的多巴胺 D1 受体正性变构调节剂。它最初由辉瑞公司开发,目前处于临床前研究阶段。 该化合物在治疗神经系统疾病方面表现出潜力,包括帕金森病和精神分裂症 .

准备方法

PF-06256142 的合成涉及开发非对映异构的 D1 受体激动剂。合成路线包括建立一个锁定的联芳基环体系,从而导致非对映异构体。 这种结构特征对于该化合物的高口服生物利用度和中枢神经系统渗透至关重要 。具体的反应条件和工业生产方法是专有的,未公开。

化学反应分析

PF-06256142 会发生各种化学反应,包括:

    氧化: 该反应涉及添加氧气或去除氢。常见的试剂包括氧化剂,如高锰酸钾或三氧化铬。

    还原: 该反应涉及添加氢气或去除氧气。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。

    取代: 该反应涉及将一个原子或原子基团替换为另一个原子或原子基团。常见的试剂包括亲核试剂,如氢氧化钠或亲电试剂,如卤代烷。

这些反应产生的主要产物取决于使用的具体条件和试剂 .

科学研究应用

PF-06256142 有多种科学研究应用:

作用机制

PF-06256142 通过选择性地结合并激活多巴胺 D1 受体来发挥其作用。这种激活导致环磷酸腺苷 (cAMP) 合成的刺激,这对各种细胞过程起着至关重要的作用。 该化合物在啮齿动物 D1 介导的 cAMP 合成中具有高内在活性,但在 D1 介导的 β-arrestin 募集方面几乎没有内在活性 。这种功能选择性有利于开发具有改善治疗指数的药物。

相似化合物的比较

PF-06256142 与其他多巴胺 D1 受体激动剂相比具有独特性,因为它具有减少受体脱敏和高口服生物利用度的特点。类似的化合物包括:

    2-甲基二氢艾克西汀 (2MDHX): 另一种在啮齿动物 D1 介导的 cAMP 合成中具有高内在活性的 D1 受体激动剂。

    二氢艾克西汀: D1 受体的完全激动剂,但具有快速代谢和受体脱敏问题。

    SKF-81297: 选择性 D1 受体激动剂,具有类似的药理特性,但药代动力学特性不太好。

PF-06256142 独特的结构特征和功能选择性使其成为治疗神经疾病的进一步研究和开发的有希望的候选者。

生物活性

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine, also known as PF-06256142, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a furo[3,2-c]pyridine core with a phenoxy group and a 6-methylimidazo[1,2-a]pyrazin-5-yl moiety. This article explores the biological activity of PF-06256142, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H16N4O2
  • Molecular Weight : 369.39 g/mol

PF-06256142 acts primarily as an agonist for the dopamine D1 receptor . This receptor is a type of G protein-coupled receptor (GPCR) located in the central nervous system (CNS). Upon binding to the D1 receptor, PF-06256142 mimics dopamine's effects, which are crucial for various neurological functions including movement and cognition. The activation of this receptor leads to an increase in cyclic adenosine monophosphate (cAMP) synthesis, influencing several downstream signaling pathways involved in neuronal activity and plasticity .

Therapeutic Potential

Research indicates that PF-06256142 may be beneficial in treating conditions associated with impaired dopamine signaling:

  • Schizophrenia : As a D1 receptor agonist, PF-06256142 may alleviate symptoms such as hallucinations and delusions by enhancing dopaminergic activity in specific brain regions .
  • Parkinson's Disease : The compound shows promise in mitigating motor symptoms associated with Parkinson's disease by compensating for the loss of dopamine-producing neurons .

Biological Activity and Inhibition Studies

PF-06256142 has been investigated for its inhibitory effects on various biological targets. Notably, it has shown activity against specific kinases involved in cell division processes, suggesting potential applications in cancer therapeutics by inhibiting tumor cell proliferation .

Table 1: Biological Activity Comparison

Compound NameStructural FeaturesBiological Activity
PF-06256142Furo[3,2-c]pyridine core with phenoxy and imidazo-pyrazine functionalitiesD1 receptor agonist; potential anti-cancer effects
6-Methylimidazo[1,2-a]pyrazineContains imidazo-pyrazine coreAntimicrobial
Furo[3,2-c]pyridine DerivativesSimilar furo-pyridine backboneKinase inhibition
Phenoxy Substituted CompoundsPhenoxy group attached to various coresDiverse pharmacological effects

Case Studies

Several studies have highlighted the biological activity of PF-06256142 in preclinical settings:

  • Dopamine Receptor Studies : In vitro assays demonstrated that PF-06256142 selectively activates D1 receptors without significant desensitization compared to other agonists. This property is crucial for maintaining prolonged therapeutic effects .
  • Kinase Inhibition : Research has identified PF-06256142 as an inhibitor of KIF18A, a motor protein essential for mitosis. This suggests its potential role in cancer treatment by disrupting cell division .

属性

IUPAC Name

4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-13-11-15(27-21-17-6-10-26-18(17)5-7-23-21)3-4-16(13)20-14(2)24-12-19-22-8-9-25(19)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAIAGZSWHOLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CC5=NC=CN54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine
Reactant of Route 4
Reactant of Route 4
4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine
Reactant of Route 6
Reactant of Route 6
4-[3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenoxy]furo[3,2-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。